In Vivo Early-Pregnancy Interruption Activity: HP-1325 vs. Iproniazid, Nialamide, Heptyl Hydrazine, Tranylcypromine, and Harmaline in Mice
In a comparative in vivo study, HP-1325 dihydrochloride, iproniazid, nialamide, and heptyl hydrazine all interrupted early pregnancy (days 1–11) in mice when administered at 1/5 of their respective LD₅₀ values, whereas tranylcypromine and harmaline hydrochloride were inactive throughout pregnancy [1]. This indicates that HP-1325 shares the pregnancy-interrupting phenotype of other hydrazine-based MAO inhibitors but is functionally distinct from non-hydrazine MAO inhibitors, which failed to produce this effect under identical dosing conditions [1].
| Evidence Dimension | Early pregnancy interruption (days 1–11) in mice at 1/5 LD₅₀ dose |
|---|---|
| Target Compound Data | HP-1325 dihydrochloride: Active (interrupted early pregnancy) |
| Comparator Or Baseline | Iproniazid: Active; Nialamide: Active; Heptyl hydrazine: Active; MO-911: Active; Tranylcypromine: Inactive; Harmaline HCl: Inactive |
| Quantified Difference | Qualitative functional difference: HP-1325, iproniazid, nialamide, and heptyl hydrazine are active, whereas tranylcypromine and harmaline are inactive at 1/5 LD₅₀ |
| Conditions | Mouse pregnancy model, compound administration at 1/5 LD₅₀, assessment days 1–11 |
Why This Matters
This demonstrates that HP-1325 belongs to a functionally distinct subset of amine oxidase inhibitors whose pregnancy-interrupting activity is not shared by non-hydrazine MAOIs, informing compound selection for reproductive toxicology studies.
- [1] Poulson E, Robson JM. The Effect of Amine Oxidase Inhibitors on Pregnancy. J Endocrinol. 1963;27:147-155. doi:10.1677/joe.0.0270147. PMID: 14079506. View Source
